Cyclotetrasiloxane, heptamethylphenyl-
Overview
Description
Cyclotetrasiloxane, heptamethylphenyl- is a silicon-based compound with the molecular formula C13H26O4Si4 and a molecular weight of 358.69 g/mol . It is also known by other names such as heptamethylphenylcyclotetrasiloxane and monophenylheptamethylcyclotetrasiloxane . This compound is characterized by its unique structure, which includes a cyclotetrasiloxane ring with seven methyl groups and one phenyl group attached to the silicon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, heptamethylphenyl- can be synthesized through various methods. One common approach involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) and 4-vinyl-1-cyclohexane 1,2-epoxide (VCHO) . This reaction is typically carried out in the presence of a catalyst, such as platinum-based catalysts , under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, heptamethylphenyl- often involves large-scale hydrosilylation processes . These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials . The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, heptamethylphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the phenyl group to other functional groups.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Substitution reactions often involve Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions include silanol derivatives , alkyl-substituted cyclotetrasiloxanes , and aryl-substituted cyclotetrasiloxanes .
Scientific Research Applications
Cyclotetrasiloxane, heptamethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It is employed in the development of biocompatible materials for medical devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the production of high-performance silicone resins and coatings.
Mechanism of Action
The mechanism of action of cyclotetrasiloxane, heptamethylphenyl- involves its interaction with silicon-based molecular targets . The compound can form stable siloxane bonds with other silicon-containing molecules, leading to the formation of complex organosilicon structures . These interactions are facilitated by the electrophilic nature of the silicon atoms and the nucleophilic properties of the oxygen atoms in the cyclotetrasiloxane ring .
Comparison with Similar Compounds
Similar Compounds
Cyclotetrasiloxane, heptamethyl-: Similar structure but lacks the phenyl group.
Cyclotetrasiloxane, octamethyl-: Contains eight methyl groups and no phenyl group.
Cyclotetrasiloxane, tetramethyl-: Contains four methyl groups and no phenyl group.
Uniqueness
Cyclotetrasiloxane, heptamethylphenyl- is unique due to the presence of the phenyl group , which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s thermal stability and chemical reactivity , making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4Si4/c1-18(2)14-19(3,4)16-21(7,17-20(5,6)15-18)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLNFHKUIKHPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC=C2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073389 | |
Record name | Cyclotetrasiloxane, heptamethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10448-09-6 | |
Record name | 2,2,4,4,6,6,8-Heptamethyl-8-phenylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10448-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monophenylheptamethylcyclotetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasiloxane, heptamethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptamethylphenylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOPHENYLHEPTAMETHYLCYCLOTETRASILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q464790P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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